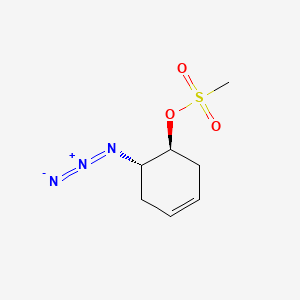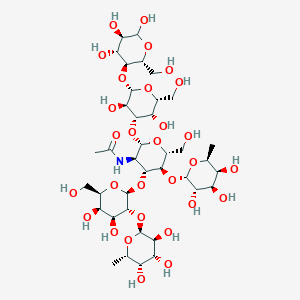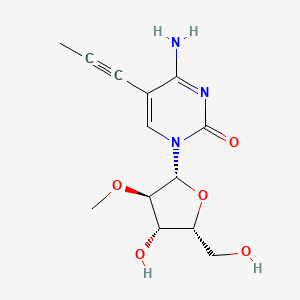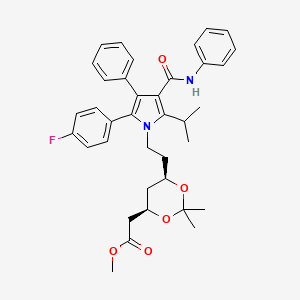![molecular formula C22H29ClO9 B11825991 b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is a complex organic compound with the molecular formula C22H29ClO9. It is a derivative of iduronic acid, which is a key component of glycosaminoglycans such as heparin and dermatan sulfate. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of iduronic acid. The 1,2-O-[1-(1,1-diMethylethoxy)ethylidene] group is introduced to protect the 1,2-diol. The 3-O-(phenylMethyl) group is then added to protect the hydroxyl group at the 3-position. Finally, the chloroacetate group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent results.
化学反应分析
Types of Reactions
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester groups.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or amines.
科学研究应用
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticoagulant drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
b-D-Glucopyranuronic acid derivatives: These compounds share structural similarities with b-L-Idopyranuronic acid derivatives but differ in their stereochemistry.
Heparin and its derivatives: Heparin is a glycosaminoglycan that contains iduronic acid units and has anticoagulant properties.
Dermatan sulfate: Another glycosaminoglycan containing iduronic acid, used in various biological and medical applications.
Uniqueness
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is unique due to its specific protective groups and functionalization, which make it a valuable intermediate in synthetic organic chemistry
属性
分子式 |
C22H29ClO9 |
|---|---|
分子量 |
472.9 g/mol |
IUPAC 名称 |
methyl (3aR,5R,6S,7S,7aR)-6-(2-chloroacetyl)oxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]-7-phenylmethoxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate |
InChI |
InChI=1S/C22H29ClO9/c1-21(2,3)32-22(4)30-18-15(27-12-13-9-7-6-8-10-13)16(28-14(24)11-23)17(19(25)26-5)29-20(18)31-22/h6-10,15-18,20H,11-12H2,1-5H3/t15-,16-,17+,18+,20+,22?/m0/s1 |
InChI 键 |
SLILDMXLSORUOB-UUIIXUSFSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H]([C@@H]([C@@H](O[C@@H]2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
规范 SMILES |
CC1(OC2C(C(C(OC2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)


![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)



![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)



